8-(2,4-dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2,4-Dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Mechanism of Action
Target of Action
It is structurally similar to other compounds that have been found to inhibit receptor-interacting protein kinase 1 (ripk1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is involved in various pathophysiological disorders .
Mode of Action
The compound likely interacts with its target, RIPK1, by inserting into a deep hydrophobic pocket and forming T-shaped π–π interactions . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis signaling pathway. Necroptosis is a type of programmed cell death that is morphologically similar to necrosis . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Result of Action
The inhibition of RIPK1 by this compound likely results in the suppression of necroptosis, thereby potentially reducing inflammation and cell death in various diseases . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic anhydride. For instance, a reaction between 1,3-diaminopropane and succinic anhydride under reflux conditions can form the spirocyclic intermediate.
Sulfonylation: The introduction of the 2,4-dimethylbenzenesulfonyl group is achieved through a sulfonylation reaction. This involves reacting the spirocyclic intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Propylation: The final step involves the alkylation of the nitrogen atom with a propyl group, which can be achieved using propyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-donating effects of the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new materials or catalysts.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
Medicinally, this compound is explored for its potential as a drug candidate. Its unique structure can be tailored to enhance binding affinity and selectivity towards specific biological targets, such as receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Lacks the sulfonyl and propyl groups, making it less versatile in terms of functional group interactions.
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Contains a phenyl group instead of the sulfonyl group, which alters its chemical reactivity and biological activity.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar core structure but different substituents, leading to variations in its chemical and biological properties.
Uniqueness
8-(2,4-Dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its combination of a spirocyclic core, a sulfonyl group, and a propyl group. This unique combination of functional groups provides a balance of rigidity, reactivity, and hydrophobicity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
8-(2,4-dimethylphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-9-21-16(22)18(19-17(21)23)7-10-20(11-8-18)26(24,25)15-6-5-13(2)12-14(15)3/h5-6,12H,4,7-11H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQKEXPRALHIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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